N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic small molecule characterized by a benzodioxin core fused to a benzamide group. The pyrazine ring, substituted with a 4-methylpiperidin moiety at the 3-position, is linked via an ether oxygen to the benzamide scaffold.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-17-8-12-29(13-9-17)23-25(27-11-10-26-23)33-20-5-2-18(3-6-20)24(30)28-19-4-7-21-22(16-19)32-15-14-31-21/h2-7,10-11,16-17H,8-9,12-15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVKLHJRPFMYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the piperidine and pyrazine moieties. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Reaction Types and Mechanisms
This compound’s reactivity is governed by three key structural motifs: the benzodioxin ring, pyrazine moiety, and 4-methylpiperidinyl substituent.
| Reaction Type | Target Sites | Mechanistic Pathway |
|---|---|---|
| Oxidation | Benzodioxin ring, pyrazine | Electron-rich aromatic systems undergo oxidation via radical intermediates or electrophilic attack. |
| Reduction | Amide group, pyrazine N-heterocycle | Catalytic hydrogenation or hydride transfer reduces polarizable bonds (e.g., C=O, C=N). |
| Substitution | Pyrazine C-O bond, piperidinyl N | Nucleophilic displacement (SN2) or metal-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig). |
Reagents and Conditions
Experimental protocols for functionalizing this compound are derived from analogous pyrazine and benzodioxin derivatives :
Major Reaction Products
Key derivatives synthesized via these pathways include:
Case Studies in Catalytic Functionalization
- Suzuki-Miyaura Coupling : Aryl boronic acids react with the pyrazine ring under Pd catalysis (Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O) to yield biaryl derivatives with >75% yield .
- Reductive Amination : Reaction with aldehydes (e.g., formaldehyde) and NaBH₃CN converts the amide to a tertiary amine, enhancing lipophilicity .
Stability Under Reactive Conditions
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: Investigating its efficacy and safety as a drug candidate for treating specific diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
Pharmacological and Physicochemical Insights
- Target Selectivity : The pyrazine-4-methylpiperidin substituent in the target compound may enhance selectivity for specific kinases or G-protein-coupled receptors compared to imidazole (D4476) or sulfonamide analogs .
- Synthetic Accessibility : highlights the use of caesium carbonate and DMF in synthesizing benzodioxin derivatives, suggesting similar routes for the target compound .
Therapeutic Implications
- Immunomodulation: D4476’s inhibition of Treg differentiation implies that the target compound, with its pyrazine-piperidin group, might modulate related pathways (e.g., IL-2/STAT5 signaling).
Biologische Aktivität
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides and 2-bromo-N-(un/substituted-phenyl)acetamides. This synthesis pathway allows for the introduction of different substituents that can modulate biological activity. The detailed synthesis procedure includes:
- Preparation of the Parent Compound :
- Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides in an alkaline medium to yield sulfonamide derivatives.
- Formation of Target Molecules :
Enzyme Inhibition
Research indicates that compounds derived from the benzodioxin structure exhibit significant inhibitory activity against various enzymes, particularly those involved in metabolic disorders and neurodegenerative diseases:
- Acetylcholinesterase (AChE) : The compound shows promising AChE inhibitory activity, which is critical for treating Alzheimer's disease. Inhibitors of AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine.
- α-glucosidase : The compound has also been tested against α-glucosidase, an enzyme implicated in type 2 diabetes mellitus (T2DM). Inhibition of this enzyme can help manage blood glucose levels by delaying carbohydrate absorption.
The inhibitory activities are quantified using IC50 values (the concentration required to inhibit 50% of enzyme activity). For instance, related compounds have demonstrated IC50 values ranging from 40 µM to 160 µM against AChE .
Antimicrobial Activity
The biological profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide includes antimicrobial properties. Studies have shown that derivatives with higher lipophilicity tend to exhibit enhanced antibacterial activities against a range of pathogens including Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant strains .
Case Studies
Several case studies have highlighted the efficacy of benzodioxin derivatives in preclinical models:
- Neuroprotective Effects : In a study involving neuronal cell lines, derivatives showed protective effects against oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor .
- Diabetes Management : In vivo studies indicated that certain derivatives significantly reduced blood glucose levels in diabetic rodent models when administered alongside standard treatments. This positions these compounds as potential adjuncts in diabetes therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
